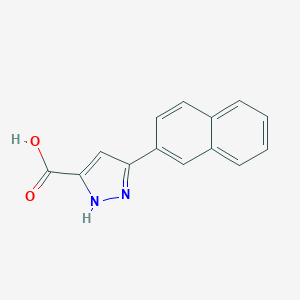

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMUXXNJOLCBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354569 | |

| Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164295-94-7 | |

| Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a carboxylic acid moiety at the 3-position of the pyrazole ring often enhances the molecule's ability to interact with biological targets, making pyrazole-3-carboxylic acids particularly valuable building blocks in drug development.[5][6] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid, a compound of interest for its potential pharmacological applications stemming from the fusion of the versatile pyrazole core with the lipophilic naphthalene moiety.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will not only detail the step-by-step synthetic protocol but also delve into the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough understanding of the entire process.

Strategic Approach: A Multi-Step Synthesis via Claisen Condensation and Knorr Cyclization

The synthesis of this compound is most effectively achieved through a well-established, three-step sequence. This strategy leverages the power of classic organic reactions to construct the target molecule from readily available starting materials. The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Esterification of 2-(Naphthalen-2-yl)acetic acid

The initial step in this synthetic sequence is the conversion of 2-(naphthalen-2-yl)acetic acid to its corresponding ethyl ester. This transformation is crucial as it activates the α-methylene group for the subsequent Claisen condensation. Fischer-Speier esterification is a classical and efficient method for this purpose.

Reaction Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by the catalytic amount of sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ethyl ester.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Naphthalen-2-yl)acetic acid | 186.21 | 10.0 g | 0.054 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric acid (conc.) | 98.08 | 1 mL | - |

Procedure:

-

To a stirred solution of 2-(naphthalen-2-yl)acetic acid (10.0 g, 0.054 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (1 mL).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated solution into 200 mL of ice-cold water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(naphthalen-2-yl)acetate. The product can be further purified by vacuum distillation if necessary.

Claisen Condensation to form Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

This step is the cornerstone of the synthesis, constructing the 1,3-dicarbonyl moiety required for the subsequent pyrazole ring formation. A mixed Claisen condensation between ethyl 2-(naphthalen-2-yl)acetate and diethyl oxalate is employed.[7][8][9] Diethyl oxalate is a suitable partner for this reaction as it lacks α-hydrogens and thus cannot undergo self-condensation.[7][8]

Reaction Mechanism: A strong base, sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl 2-(naphthalen-2-yl)acetate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the β-keto ester, ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate.

Figure 2: Logical flow of the Claisen condensation reaction.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium metal | 22.99 | 1.38 g | 0.06 |

| Ethanol (absolute) | 46.07 | 50 mL | - |

| Ethyl 2-(naphthalen-2-yl)acetate | 214.26 | 10.7 g | 0.05 |

| Diethyl oxalate | 146.14 | 8.76 g | 0.06 |

| Diethyl ether (anhydrous) | 74.12 | 50 mL | - |

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.38 g, 0.06 mol) in small pieces to absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Once all the sodium has reacted, add anhydrous diethyl ether (50 mL).

-

To this stirred solution, add a mixture of ethyl 2-(naphthalen-2-yl)acetate (10.7 g, 0.05 mol) and diethyl oxalate (8.76 g, 0.06 mol) dropwise over 30 minutes, maintaining the temperature below 30 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 3-4.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

Knorr Pyrazole Synthesis: Cyclization with Hydrazine Hydrate

The Knorr pyrazole synthesis is a classical and highly efficient method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][5][10][11] In this step, the synthesized diketoester undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

Reaction Mechanism: The reaction is believed to proceed through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Due to the asymmetry of the diketoester, two regioisomers could potentially form. However, the reaction with hydrazine hydrate generally favors the formation of the 5-substituted-pyrazole-3-carboxylate due to the higher reactivity of the ketonic carbonyl compared to the ester carbonyl.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | 270.28 | 13.5 g | 0.05 |

| Hydrazine hydrate (~64%) | 50.06 | 3.1 g | ~0.05 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic acid (glacial) | 60.05 | 2-3 drops | - |

Procedure:

-

Dissolve the crude ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (13.5 g, 0.05 mol) in ethanol (100 mL) in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

To the stirred solution, add hydrazine hydrate (3.1 g, ~0.05 mol) dropwise.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate, may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.

-

Collect the solid product by filtration, wash with water, and dry.

Hydrolysis of the Pyrazole Ester

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction carried out under basic conditions.

Reaction Mechanism: The hydroxide ion from sodium hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate | 280.30 | 11.2 g | 0.04 |

| Sodium hydroxide | 40.00 | 3.2 g | 0.08 |

| Water | 18.02 | 50 mL | - |

| Ethanol | 46.07 | 50 mL | - |

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Suspend ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate (11.2 g, 0.04 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium hydroxide (3.2 g, 0.08 mol) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The white precipitate of this compound will form.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to the naphthalene and pyrazole protons, and the carboxylic acid proton. |

| ¹³C NMR | Peaks corresponding to the carbons of the naphthalene and pyrazole rings, and the carbonyl carbon. |

| Mass Spectrometry | [M+H]⁺ at m/z 239.08 |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a systematic approach of esterification, Claisen condensation, Knorr pyrazole synthesis, and final hydrolysis, this valuable building block for drug discovery can be obtained in good yield and high purity. The principles and protocols outlined herein are based on well-established organic chemistry and can be adapted for the synthesis of other substituted pyrazole derivatives.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-ME-3-PH-ALLYLIDENE)-HYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. name-reaction.com [name-reaction.com]

- 6. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 9. benchchem.com [benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and potential therapeutic applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is a synthesis of established chemical principles and data from analogous structures, offering a robust resource for researchers in the field.

Introduction: The Significance of the Pyrazole-Naphthalene Scaffold

The fusion of a pyrazole ring with a naphthalene moiety in this compound creates a molecule with considerable potential in medicinal chemistry. The pyrazole core is a well-established pharmacophore, present in a variety of approved drugs and clinical candidates, valued for its diverse biological activities.[1][2][3] The naphthalene group, a bicyclic aromatic system, offers a lipophilic and sterically significant component that can enhance binding to biological targets and modulate pharmacokinetic properties.[4] The carboxylic acid functional group provides a key site for hydrogen bonding and salt formation, which can be crucial for solubility and receptor interaction. This unique combination of structural features makes this compound a compelling scaffold for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem |

| Molecular Weight | 238.24 g/mol | PubChem |

| CAS Number | 164295-94-7 | Crescent Chemical |

| Predicted Melting Point | >250 °C | --- |

| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | --- |

| Predicted pKa | ~3.5 - 4.5 (for the carboxylic acid) | --- |

Synthesis and Reaction Chemistry

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of pyrazole-3-carboxylic acids. The most common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6][7]

Proposed Synthetic Pathway

A logical synthetic strategy would involve a Claisen condensation followed by a Knorr pyrazole synthesis.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(naphthalen-2-yl)butanoate (β-diketone intermediate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere, add 2-acetylnaphthalene.

-

Slowly add diethyl oxalate to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate

-

Dissolve the purified β-diketone intermediate in glacial acetic acid.

-

Add hydrazine hydrate to the solution and reflux the mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole ester.

Step 3: Hydrolysis to this compound

-

Suspend the pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

-

Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry to obtain the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the naphthalene, pyrazole, and carboxylic acid protons. The chemical shifts (δ) are predicted in ppm relative to a standard reference.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene protons | 7.5 - 8.5 | Multiplets |

| Pyrazole C4-H | 6.8 - 7.2 | Singlet |

| Pyrazole N-H | 12.0 - 14.0 (broad) | Singlet |

| Carboxylic acid O-H | 11.0 - 13.0 (very broad) | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. Online prediction tools can provide more specific estimations.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid C=O | 160 - 170 |

| Naphthalene carbons | 120 - 135 |

| Pyrazole C3 & C5 | 140 - 155 |

| Pyrazole C4 | 105 - 115 |

Note: Computational prediction software can be utilized for a more detailed theoretical spectrum.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[11][12]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic acid) | 2500 - 3300 (broad) |

| N-H (Pyrazole) | 3100 - 3300 |

| C=O (Carboxylic acid) | 1680 - 1720 |

| C=N (Pyrazole) | 1580 - 1620 |

| Aromatic C=C | 1450 - 1600 |

| C-O (Carboxylic acid) | 1210 - 1320 |

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak [M]+•. The fragmentation pattern will likely involve the loss of the carboxylic acid group and fragmentation of the naphthalene and pyrazole rings.[13][14][15]

| Ion | m/z | Fragmentation |

| [M]+• | 238 | Molecular Ion |

| [M-COOH]+ | 193 | Loss of carboxylic acid group |

| [M-H₂O]+• | 220 | Loss of water |

Potential Biological Activities and Therapeutic Applications

The structural motifs within this compound suggest a high potential for biological activity, particularly in the areas of oncology and inflammation.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole and naphthalene derivatives.[1][4][16][17][18] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[1][4] The naphthalene moiety can enhance the binding affinity of the molecule to hydrophobic pockets in target proteins.[4]

Caption: Potential anticancer mechanisms of action for pyrazole-naphthalene derivatives.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2][3][19][20] The naphthalene group has also been incorporated into anti-inflammatory drug candidates. The combination of these two moieties in the target molecule suggests a strong potential for the development of novel anti-inflammatory agents.[19][20][21]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high likelihood of potent biological activity, particularly in the areas of cancer and inflammation. Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of its physicochemical and spectroscopic properties, and a comprehensive evaluation of its biological activities in relevant in vitro and in vivo models. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizer loader [nmrdb.org]

- 9. CASPRE [caspre.ca]

- 10. Visualizer loader [nmrdb.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 17. ijnrd.org [ijnrd.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis, molecular docking and pharmacological evaluations of novel naphthalene-pyrazoline hybrids as new orally active anti-inflammatory agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 20. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid (CAS Number: 164295-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core linked to a naphthalene moiety. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The incorporation of the bulky and hydrophobic naphthalene ring suggests potential for specific interactions with biological targets, making this molecule a subject of interest for drug discovery and development. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its recently elucidated role as a selective inhibitor of human carbonic anhydrases.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 164295-94-7 | N/A |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Melting Point | 274-276 °C (decomposes) | [3] |

| Appearance | White solid | [3] |

| XLogP3 | 3.0 | [2] |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Rotatable Bond Count | 2 | N/A |

Synthesis and Characterization

The synthesis of this compound has been reported via a cyclization reaction.[3] The general approach involves the reaction of a β-diketoacid with hydrazine, a common and effective method for the formation of pyrazole rings.

Experimental Protocol: Synthesis of this compound[3]

This protocol describes the synthesis starting from 4-(naphthalen-2-yl)-2,4-dioxobutanoic acid.

Materials:

-

4-(naphthalen-2-yl)-2,4-dioxobutanoic acid

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Glacial acetic acid

-

Hexane

-

Ethyl acetate (AcOEt)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 0.58 g of 4-(naphthalen-2-yl)-2,4-dioxobutanoic acid in glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate dropwise. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, pour the reaction mixture into water and continue stirring overnight to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the resulting white precipitate by filtration. The crude product is then purified by recrystallization from a hexane/ethyl acetate solvent mixture.

-

Yield: This procedure is reported to yield 0.49 g of the final product, which corresponds to an 82% yield.

Characterization Data: [3]

-

¹H NMR (200 MHz, DMSO-d₆) δ (ppm): 7.23 (s, 1 H), 7.50 (t, J= 3.93 Hz, 2 H), 7.89 (d, overlapped with doublet at 7.95, 1 H), 7.95 (d, J= 8.42 Hz, 2 H), 8.04 (d, J = 8.42 Hz, 1 H), 8.39 (s, 1 H)

-

IR (ν, cm⁻¹): 3206 (N–H), 1683 (C=O), 1501, 1274

-

ESI-MS: Calculated for C₁₄H₁₁N₂O₂ [M+H]⁺: 239.08150, measured: 239.08065

Caption: Synthesis workflow for this compound.

Biological Activity: A Selective Carbonic Anhydrase Inhibitor

Recent research has identified this compound as a selective inhibitor of human carbonic anhydrases (hCAs).[3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

Inhibitory Profile against Human Carbonic Anhydrase Isoforms

The inhibitory activity of this compound was evaluated against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results demonstrate a notable selectivity for the tumor-associated isoforms, hCA IX and hCA XII, over the cytosolic isoforms, hCA I and hCA II.[3]

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | >10000 |

| hCA II | 9850 |

| hCA IX | 45.4 |

| hCA XII | 89.7 |

Data sourced from Monti et al. (2015).[3]

The potent inhibition of hCA IX and hCA XII is particularly significant. These isoforms are overexpressed in many types of solid tumors and are involved in regulating tumor pH, which contributes to tumor progression and resistance to therapy. Therefore, selective inhibitors of these isoforms are considered promising targets for the development of novel anticancer agents. The selectivity of this compound for these tumor-associated CAs suggests its potential as a lead compound for the development of new cancer therapeutics.[3]

Mechanism of Action and Structure-Activity Relationship

The inhibitory action of carboxylic acid-containing compounds against carbonic anhydrases is believed to involve the coordination of the carboxylate group to the zinc ion in the enzyme's active site. The selectivity of this compound for hCA IX and hCA XII over the cytosolic isoforms can be attributed to the specific interactions of the naphthalenyl-pyrazole scaffold with amino acid residues lining the active site cavity of these particular isoforms.[3] The bulky naphthalene group likely plays a crucial role in occupying a hydrophobic pocket within the active site of hCA IX and hCA XII, leading to a tighter binding and more potent inhibition compared to the more open active sites of hCA I and hCA II.

Caption: Proposed mechanism of selective carbonic anhydrase inhibition.

Potential Therapeutic Applications and Future Directions

The selective inhibition of tumor-associated carbonic anhydrases IX and XII by this compound highlights its potential as a starting point for the development of novel anticancer agents.[3] Further research is warranted to explore its efficacy in preclinical cancer models and to optimize its pharmacological properties.

Additionally, the broader class of naphthalenyl-pyrazole derivatives has shown promise in other therapeutic areas. For instance, structurally related compounds have demonstrated analgesic and anti-inflammatory activities, suggesting that the naphthalenyl-pyrazole scaffold may be a versatile platform for the design of new drugs.[4]

Future research directions should include:

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of cancer.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

Lead optimization: Synthesizing and evaluating analogs of the compound to improve its potency, selectivity, and pharmacokinetic profile.

-

Exploration of other therapeutic targets: Investigating the activity of this compound against other relevant biological targets, given the broad pharmacological profile of the pyrazole scaffold.

Conclusion

This compound is a readily synthesizable compound with a compelling biological profile as a selective inhibitor of the tumor-associated carbonic anhydrases IX and XII. This selectivity presents a promising avenue for the development of novel anticancer therapeutics. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds in their scientific endeavors.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-naphthalen-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and biological evaluation of these molecules, with a focus on their potential as anti-inflammatory and anticancer agents. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to innovate within this chemical space.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[2][3] The incorporation of a naphthalene moiety at the 5-position of the pyrazole ring introduces a bulky, lipophilic group that can enhance binding affinity and modulate the pharmacological profile of the molecule. The carboxylic acid function at the 3-position provides a handle for further derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will focus specifically on the this compound core and its immediate derivatives, exploring their synthesis, characterization, and key biological activities.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives is a multi-step process that begins with the formation of a key β-diketone intermediate. The general synthetic strategy is outlined below.

Synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (Intermediate 1)

The foundational step is a Claisen condensation reaction between 2-acetylnaphthalene and diethyl oxalate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol.[4][5]

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium ethoxide.

-

Condensation: To the freshly prepared sodium ethoxide solution, add 2-acetylnaphthalene. Stir the mixture until a homogenous solution is obtained.

-

Addition of Diethyl Oxalate: Cool the reaction mixture in an ice bath and add diethyl oxalate dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate.[6]

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of dry ethanol and an inert atmosphere is crucial as sodium ethoxide is highly reactive with water, which would quench the base and inhibit the reaction.

-

Freshly Prepared Base: Sodium ethoxide is hygroscopic and can degrade upon storage. Using a freshly prepared solution ensures maximum reactivity.

-

Slow Addition at Low Temperature: The dropwise addition of diethyl oxalate at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Acidic Work-up: Neutralization with acid is necessary to protonate the enolate intermediate and precipitate the desired β-diketone product.

Synthesis of Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate (Intermediate 2)

The pyrazole ring is formed through the condensation of the β-diketone (Intermediate 1) with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.[7][8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate in a suitable solvent, such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate or hydrazine hydrochloride to the solution. If using the hydrochloride salt, a base may be needed to liberate the free hydrazine.

-

Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate.

Causality of Experimental Choices:

-

Solvent Choice: Glacial acetic acid can act as both a solvent and a catalyst for the cyclization reaction. Ethanol is also a common solvent for this transformation.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the condensation and subsequent cyclization to form the stable pyrazole ring.

Hydrolysis to this compound (Core Compound)

The final step to obtain the core carboxylic acid is the hydrolysis of the ethyl ester (Intermediate 2). This is typically achieved under basic conditions.[9]

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 2-3.

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of Amide Derivatives

The carboxylic acid can be readily converted to a variety of amide derivatives by standard coupling procedures. This typically involves activation of the carboxylic acid followed by reaction with a desired amine.

Experimental Protocol (General):

-

Acid Activation: In an anhydrous solvent (e.g., dichloromethane or DMF), treat the this compound with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 1-hydroxybenzotriazole (HOBt). Alternatively, the acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride.

-

Amine Addition: To the activated acid, add the desired primary or secondary amine. The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is worked up according to standard procedures, which may involve washing with aqueous solutions to remove excess reagents and byproducts. The crude amide is then purified by column chromatography or recrystallization.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons of the naphthalene ring, a singlet for the pyrazole C4-H, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The NH proton of the pyrazole may also be visible as a broad singlet. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the naphthalene and pyrazole rings, as well as a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm). |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound (C₁₄H₁₀N₂O₂ = 238.24 g/mol ).[10] |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations for the aromatic rings. |

| Melting Point | A sharp and reproducible melting point is indicative of a pure compound. |

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promising activity in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Inhibition of COX-2 and p38 MAP Kinase

Inflammation is a complex biological response, and key enzymes like cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein (MAP) kinase are central to the inflammatory cascade.[11] Pyrazole derivatives have been extensively studied as inhibitors of these targets.[12][13]

Mechanism of COX-2 Inhibition:

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[3] Many pyrazole-containing compounds, such as the commercial drug Celecoxib, are selective COX-2 inhibitors.[14] The general mechanism involves the binding of the pyrazole derivative to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid. The naphthalene moiety can provide additional hydrophobic interactions within the active site, potentially enhancing inhibitory activity.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Mechanism of p38 MAP Kinase Inhibition:

The p38 MAP kinase signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[15] Certain pyrazole derivatives act as p38 MAP kinase inhibitors by binding to the ATP-binding pocket of the enzyme, preventing its phosphorylation and activation. This downstream effect reduces the production of inflammatory mediators.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Anticancer Activity

The anticancer potential of pyrazole derivatives is an area of active research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell cycle progression and proliferation, and the induction of apoptosis.[16]

Quantitative Data on Biological Activity:

The following table summarizes the reported IC₅₀ values for some pyrazole derivatives with structural similarities to the core compound of interest. It is important to note that direct comparisons should be made with caution due to variations in assay conditions and the specific cell lines used.

| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-pyridazine hybrids | COX-2 | 1.15 - 20.71 | [17] |

| Pyrazole derivatives | MCF-7 (Breast Cancer) | 5.21 - 6.71 | [16] |

| Pyrazole-benzoxazine hybrids | A549 (Lung Cancer) | 2.82 - 6.28 | [16] |

| Pyrazole-carboxamide derivatives | HePG2 (Liver Cancer) | 6.57 | [1] |

| Pyrazole-triazole conjugates | PC-3 (Prostate Cancer) | 5.26 - 5.32 | [18] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the pyrazole ring and the derivatization of the carboxylic acid group.

-

Substitution on the Naphthalene Ring: The electronic and steric properties of substituents on the naphthalene ring can modulate the binding affinity of the molecule to its target. Electron-donating or withdrawing groups can alter the electron density of the aromatic system, influencing hydrophobic and electronic interactions.

-

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can impact the compound's solubility, cell permeability, and metabolic stability. Amide derivatives, in particular, offer the opportunity to introduce additional pharmacophoric features and hydrogen bonding interactions.

-

Substitution on the Pyrazole N1-Position: The N1 position of the pyrazole ring is a common site for substitution. The nature of the substituent at this position can influence the overall conformation of the molecule and its interaction with the target protein.

Future Directions and Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The demonstrated activity of related pyrazole derivatives as inhibitors of key inflammatory and cancer-related targets highlights the potential of this chemical class.

Future research should focus on a systematic exploration of the structure-activity relationships for this specific scaffold. The synthesis and evaluation of a focused library of derivatives with variations at the naphthalene ring, the carboxylic acid position, and the pyrazole N1-position will provide valuable insights for the design of more potent and selective drug candidates. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement in the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. PubChemLite - Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (C16H14O4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 164295-94-7 [chemicalbook.com]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Pyrazole Carboxylic Acids: From Foundational Synthesis to Modern Therapeutics

An In-Depth Technical Guide

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of this evolution, with a specific focus on pyrazole carboxylic acid derivatives. We begin with the seminal discovery by Ludwig Knorr in 1883, detailing his foundational synthesis of a pyrazolone structure. The narrative then explores the subsequent evolution of synthetic methodologies developed to access the functionally critical pyrazole carboxylic acid scaffold. The guide culminates in an analysis of the profound impact of these compounds on drug development, dissecting the rational design behind the blockbuster anti-inflammatory drug Celecoxib and the cautionary tale of the anti-obesity agent Rimonabant. Through detailed protocols, mechanistic diagrams, and a survey of contemporary applications, this document illustrates how the pyrazole carboxylic acid moiety has become a privileged scaffold, consistently yielding therapeutic agents for a wide spectrum of human diseases.

The Genesis of a Heterocycle: Knorr's Discovery of the Pyrazole Ring

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr inadvertently created the first compound containing the pyrazole core structure through the condensation of ethyl acetoacetate with phenylhydrazine.[1][3] This reaction, now famously known as the Knorr Pyrazole Synthesis , did not yield a simple pyrazole but a pyrazolone (a five-membered lactam ring).[3][4] This discovery, however, laid the essential groundwork for the entire field of pyrazole chemistry.[1] The reaction's versatility and the stability of the resulting heterocyclic ring spurred intense investigation, ultimately paving the way for the development of countless derivatives, including the therapeutically significant pyrazole carboxylic acids.[5][6]

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is adapted from the original 1883 publication by Ludwig Knorr, which describes the foundational synthesis of the first pyrazole derivative.[1][3]

Materials and Equipment:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel suitable for heating (e.g., round-bottomed flask)

-

Water bath or heating mantle

-

Apparatus for liquid-liquid separation (e.g., separatory funnel)

-

Crystallization dish

-

Diethyl ether (for precipitation)

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a round-bottomed flask, combine equimolar quantities of phenylhydrazine (e.g., 1.25 mL, 12.5 mmol) and ethyl acetoacetate (e.g., 1.625 mL, 12.5 mmol). The addition can be slightly exothermic and should be performed with care.[3]

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming a hydrazone intermediate as an oily product along with water.[1]

-

Separation of Water: The water formed during the initial condensation is separated from the oily product.[1]

-

Cyclization: Heat the resulting oily intermediate using a water bath or heating mantle to approximately 135-145 °C for 60 minutes.[3] This step induces an intramolecular cyclization via the elimination of ethanol, leading to the formation of the crude pyrazolone product.[3][4]

-

Isolation and Purification: Cool the resulting heavy syrup in an ice-water bath. Add a small portion of diethyl ether and stir vigorously to induce precipitation of the crude 1-phenyl-3-methyl-5-pyrazolone as a powdered solid.[3] The product can be further purified by recrystallization.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Evolution of Synthetic Methodologies for Pyrazole Carboxylic Acids

While Knorr's synthesis opened the door to pyrazoles, accessing the crucial pyrazole carboxylic acid functionality required the development of more targeted synthetic strategies. The primary challenge often lies in controlling the regioselectivity of the cyclization when using unsymmetrical starting materials.[6] Over the decades, chemists have established several robust routes.

Route A: Cyclocondensation of 1,3-Dicarbonyl Precursors This remains the most common and versatile approach.[7][8] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. To generate a carboxylic acid, a β-ketoester is typically used. The resulting pyrazole ester can then be hydrolyzed to the desired carboxylic acid.

Route B: 1,3-Dipolar Cycloaddition Reactions This method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazoalkane) with a dipolarophile (like an alkyne).[6] For instance, the reaction of ethyl diazoacetate with an alkyne can produce a pyrazole-carboxylate ester, which is subsequently hydrolyzed. This method offers an alternative pathway, though the handling of potentially explosive diazo compounds requires special care.[6]

Route C: Post-Modification of the Pyrazole Ring An alternative to building the ring with the carboxylate group already present is to add it after the pyrazole core has been formed. This can be achieved through methods such as:

-

Oxidation: A pre-existing alkyl or formyl group at the desired position on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[9][10]

-

Hydrolysis: A trichloromethyl group on the pyrazole ring can be hydrolyzed under mild conditions to yield the corresponding carboxylic acid.[9]

Caption: Key synthetic routes to pyrazole carboxylic acids.

| Synthetic Strategy | Key Reactants | Regioselectivity | Advantages | Disadvantages |

| Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine | Can be an issue with unsymmetrical reactants | High versatility, readily available starting materials | Potential for isomeric mixtures |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Generally good | Access to diverse substitution patterns | Use of potentially hazardous diazo compounds |

| Post-Modification | Substituted Pyrazole, Oxidizing Agent | Determined by starting material | Useful for specific isomers | Requires pre-functionalized pyrazole, harsh conditions |

The Rise of Pyrazoles in Medicinal Chemistry: A Tale of Two Targets

The true value of the pyrazole scaffold was fully realized in the late 20th century with its emergence as a "privileged scaffold" in drug discovery.[11] This term describes molecular frameworks that can bind to multiple, unrelated biological targets, making them fertile ground for developing new therapeutics. The story of pyrazole carboxylic acids in medicine is powerfully illustrated by two landmark drugs: Celecoxib and Rimonabant.

The COX-2 Hypothesis and the Birth of Celecoxib

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized anti-inflammatory therapy.[12] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, while COX-2 was found to be inducible at sites of inflammation.[12][13] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both isoforms.[13]

This hypothesis drove a rational drug design effort at the Searle division of Monsanto, led by a team including John Talley.[12][14] Their work culminated in the discovery of Celecoxib (Celebrex®), a trisubstituted pyrazole. The drug received FDA approval on December 31, 1998.[12]

Structure-Activity Relationship (SAR) of Celecoxib: The selectivity of Celecoxib for COX-2 is a direct result of its specific chemical architecture.[14]

-

1,5-Diarylpyrazole Core: Provides the rigid scaffold necessary for binding.

-

Trifluoromethyl Group (at C-3): This bulky group is crucial for both potency and selectivity.[14]

-

Sulfonamide Moiety (on the N-1 phenyl ring): This group is essential for high-affinity binding within a specific side pocket of the COX-2 enzyme active site. This pocket is accessible in COX-2 (which has a valine at position 523) but sterically hindered in COX-1 (which has a larger isoleucine at the same position).[14]

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Representative Synthesis of Celecoxib

The synthesis of Celecoxib leverages the foundational principles of pyrazole chemistry, typically involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[12][15]

Step-by-Step Methodology:

-

Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide) to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

-

Cyclization (Knorr Synthesis): The resulting dione is then reacted with 4-sulfamoylphenylhydrazine. This cyclocondensation reaction proceeds with the elimination of two molecules of water to form the pyrazole ring, yielding Celecoxib.

The Endocannabinoid System and the Cautionary Tale of Rimonabant

The discovery of the endocannabinoid system and its role in appetite regulation opened another therapeutic avenue.[16] The cannabinoid receptor 1 (CB1), found primarily in the brain, became a key target for treating obesity. The hypothesis was that blocking this receptor could reduce appetite and lead to weight loss.[17]

Developed by Sanofi-Aventis, Rimonabant (Acomplia®), a 1,5-diarylpyrazole derivative, was the first selective CB1 receptor blocker to be developed.[18][19] It was approved in Europe in 2006 and showed significant efficacy in reducing body weight and improving metabolic profiles in clinical trials.[18][20]

However, the widespread distribution of CB1 receptors in the brain, which also regulate mood and emotion, led to a disastrous outcome. Post-marketing surveillance revealed a high incidence of severe psychiatric side effects, including depression, anxiety, and suicidal ideation.[16][20] Consequently, Rimonabant was withdrawn from the market worldwide in 2008.[18] The story of Rimonabant serves as a critical cautionary tale in drug development, highlighting the profound risks of targeting receptors with broad physiological roles and the importance of long-term safety monitoring.

The Modern Era: Pyrazole Carboxylic Acids as a Versatile Pharmacophore

Despite the setback with Rimonabant, the pyrazole scaffold, including its carboxylic acid derivatives, remains a highly valuable and versatile core in modern drug discovery.[11][21] Its unique physicochemical properties allow it to serve as a rigid, stable, and synthetically accessible platform for creating compounds that can interact with a wide array of biological targets.[21] A review of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the continued success of this scaffold.[22][23]

| Drug Name (Brand) | Year of Approval (US) | Target / Mechanism of Action | Therapeutic Indication |

| Celecoxib (Celebrex) | 1998 | Selective COX-2 Inhibitor | Arthritis, Acute Pain[12][24] |

| Eltrombopag (Promacta) | 2008 | Thrombopoietin Receptor Agonist | Thrombocytopenia[11] |

| Asciminib (Scemblix) | 2021 | Allosteric BCR-ABL1 Inhibitor | Chronic Myeloid Leukemia[11] |

| Vericiguat (Verquvo) | 2021 | Soluble Guanylate Cyclase Stimulator | Heart Failure[11] |

| Pirtobrutinib (Jaypirca) | 2023 | Bruton's Tyrosine Kinase (BTK) Inhibitor | Mantle Cell Lymphoma[11] |

| Zavegepant (Zavzpret) | 2023 | CGRP Receptor Antagonist | Migraine[11] |

Beyond medicine, pyrazole derivatives have also found significant applications in the agrochemical industry as potent herbicides, insecticides, and fungicides.[7][8]

Conclusion and Future Outlook

The trajectory of pyrazole carboxylic acids from a laboratory synthesis in 1883 to a mainstay of modern pharmacology is a testament to the power of heterocyclic chemistry. The journey, marked by the rational design of Celecoxib and the important lessons learned from Rimonabant, has solidified the pyrazole core as a privileged structure in the pursuit of novel therapeutics. Its synthetic tractability and ability to be decorated with diverse functional groups ensure its continued relevance. As our understanding of complex disease biology deepens, the pyrazole scaffold will undoubtedly serve as the starting point for the discovery of next-generation medicines targeting an ever-expanding range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. britannica.com [britannica.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rimonabant - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

solubility of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility Characterization of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This document serves as a comprehensive technical guide for the systematic evaluation of the solubility of this compound (CAS 164295-94-7). In the absence of extensive public data on this specific molecule, this guide provides the foundational principles, predictive analyses, and detailed experimental frameworks necessary for its thorough characterization. As a Senior Application Scientist, my objective is to blend theoretical underpinnings with actionable, field-proven protocols to empower researchers in generating reliable and reproducible solubility data, a cornerstone of successful drug development.

Section 1: Introduction to the Target Compound and the Critical Role of Solubility

This compound is a heterocyclic compound featuring a bicyclic aromatic naphthalene moiety linked to a pyrazole carboxylic acid. The structural combination suggests a molecule of significant interest in medicinal chemistry, likely designed to interact with biological targets where both hydrophobic and hydrogen-bonding interactions are crucial.

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic efficacy. Poor solubility is a leading cause of inadequate and variable bioavailability for orally administered drugs, which must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1][2] Therefore, a comprehensive understanding of a compound's solubility profile across different solvents and pH conditions is not merely a perfunctory check but a fundamental step in pre-formulation and lead optimization.[3][4]

Section 2: Physicochemical Profile and Solubility Prediction

A robust experimental plan begins with a theoretical assessment of the molecule's properties.

Molecular Structure Analysis:

-

Naphthalene Group: A large, nonpolar, and hydrophobic polycyclic aromatic hydrocarbon. This moiety is expected to significantly limit aqueous solubility due to its unfavorable interaction with the hydrogen-bonded network of water.[5][6]

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. It is a common scaffold in medicinal chemistry. The parent pyrazole has limited water solubility but is soluble in various organic solvents.[7][8][9]

-

Carboxylic Acid Group (-COOH): This is the key functional group governing the compound's acidic nature. It can act as both a hydrogen bond donor and acceptor, increasing polarity. Crucially, it is ionizable, making the compound's solubility highly dependent on pH.[10]

Predicted Physicochemical Properties:

-

pKa: The predicted pKa for the carboxylic acid proton is approximately 3.92 .[11] This value is paramount, indicating that the compound is a weak acid. At a pH below 3.92, the neutral (protonated) form will dominate, which is expected to be poorly soluble. At a pH above 3.92, the ionized (deprotonated) carboxylate form will become increasingly prevalent, leading to a significant increase in aqueous solubility.

Based on this profile, we can confidently predict that this compound will exhibit poor solubility in neutral and acidic aqueous solutions but will show enhanced solubility in alkaline aqueous solutions and polar organic solvents.

Section 3: Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is critical to distinguish between two key types of solubility measurements.[3][13]

-

Thermodynamic (Equilibrium) Solubility: This is the true equilibrium value, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is in equilibrium with an excess of the solid solute.[13] This measurement is time-consuming but represents the stable state and is crucial for formulation development.[4][14]

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][3][4] It is a high-throughput method used in early drug discovery to rank compounds but can often overestimate the true thermodynamic solubility.[15]

Caption: Conceptual workflow distinguishing thermodynamic from kinetic solubility determination.

Section 4: Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability.[14][15]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)[16]

-

Analytical balance

-

pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UV-Vis spectrophotometer

-

Solvents:

-

Deionized Water

-

0.1 M HCl (pH ~1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8 and 7.4)[17]

-

Ethanol (95%)

-

Dimethyl Sulfoxide (DMSO)

-

Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). A common starting point is to add enough compound to achieve a concentration of at least 1-2 mg/mL if it were all to dissolve. The key is to ensure undissolved solid remains at the end of the experiment.[14]

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of each chosen solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 °C). Agitate for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours.[17] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

pH Measurement: For aqueous samples, measure the final pH of the saturated solution to check for any shifts.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and analyze the concentration using a validated analytical method (HPLC or UV-Vis, as described in Section 6).

Caption: Step-by-step workflow for the Shake-Flask thermodynamic solubility protocol.

Section 5: Analytical Quantification Techniques

Accurate quantification of the dissolved compound is essential. HPLC is the preferred method due to its specificity and ability to separate the analyte from any impurities or degradants.

HPLC Method Protocol:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and retention for the compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound in a known solvent (e.g., DMSO or mobile phase) at concentrations spanning the expected solubility range. Inject these standards to generate a calibration curve of peak area versus concentration.[18]

-

Sample Analysis: Inject the filtered and diluted samples from the solubility experiment.

-

Calculation: Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve to calculate the exact concentration of the dissolved compound in the filtrate.[18] Remember to account for any dilution factors.

UV-Vis Spectrophotometry: This method is faster but less specific than HPLC. It is suitable if the compound has a strong chromophore and no interfering impurities are present.[19][20] A calibration curve is generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).[21]

Caption: Workflow for analytical quantification of dissolved compound concentration.

Section 6: Data Analysis and Expected Results

The collected data should be summarized in a clear, tabular format.

Table 1: Solubility Profile of this compound at 37 °C

| Solvent System | Final pH | Solubility (mg/mL) | Solubility (µM) |

| 0.1 M HCl | ~1.2 | Expected: Very Low | Expected: Very Low |

| Acetate Buffer | 4.5 | Expected: Low | Expected: Low |

| Phosphate Buffer | 6.8 | Expected: Moderate | Expected: Moderate |

| Phosphate Buffer | 7.4 | Expected: Higher | Expected: Higher |

| Deionized Water | Measure | Expected: Low | Expected: Low |

| Ethanol (95%) | N/A | Expected: Moderate-High | Expected: Moderate-High |

| DMSO | N/A | Expected: High | Expected: High |

Interpretation of Results:

The solubility of this weak acid is dictated by the Henderson-Hasselbalch equation. At pH values significantly below the pKa (~3.92), the compound exists predominantly in its neutral, protonated form, which has very low aqueous solubility. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the more polar and much more soluble carboxylate anion. This will result in a sharp increase in solubility as the pH moves from 4.5 to 6.8 and 7.4. The solubility in polar organic solvents like ethanol and DMSO is expected to be significantly higher than in water, as these solvents can disrupt the crystal lattice and engage in favorable intermolecular interactions with both the polar and nonpolar parts of the molecule.

Caption: pH-dependent ionization equilibrium of the target compound and its effect on solubility.

Section 7: Strategies for Solubility Enhancement

Should the intrinsic solubility prove to be a limiting factor, several strategies can be employed, guided by the compound's physicochemical properties.

-

pH Adjustment: The most direct method for this acidic compound is to formulate it in a solution with a pH well above its pKa (e.g., pH > 6) to ensure it exists in its soluble ionized form.

-

Co-solvency: The solubility in aqueous media can be increased by adding a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG).[2][22] These co-solvents reduce the polarity of the water, making it a more favorable environment for the hydrophobic naphthalene moiety.[23]

-

Salt Formation: Converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility and dissolution rate. This is a very common and effective strategy for acidic drugs.

-

Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer carrier can improve the dissolution rate and apparent solubility by preventing crystallization and improving wettability.

Section 8: Conclusion